Cas no 1270334-51-4 (3-amino-3-(2-bromopyridin-3-yl)propanoic acid)

3-amino-3-(2-bromopyridin-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-3-(2-bromopyridin-3-yl)propanoic acid
- 1270334-51-4
- EN300-1913846
-
- インチ: 1S/C8H9BrN2O2/c9-8-5(2-1-3-11-8)6(10)4-7(12)13/h1-3,6H,4,10H2,(H,12,13)
- InChIKey: QJZBMBLKXNXJRV-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CN=1)C(CC(=O)O)N
計算された属性
- せいみつぶんしりょう: 243.98474g/mol
- どういたいしつりょう: 243.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 76.2Ų
3-amino-3-(2-bromopyridin-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1913846-5.0g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 5g |
$2981.0 | 2023-05-31 | ||
Enamine | EN300-1913846-0.1g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 0.1g |
$904.0 | 2023-09-17 | ||
Enamine | EN300-1913846-10.0g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 10g |
$4421.0 | 2023-05-31 | ||
Enamine | EN300-1913846-1g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 1g |
$1029.0 | 2023-09-17 | ||
Enamine | EN300-1913846-0.5g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 0.5g |
$987.0 | 2023-09-17 | ||
Enamine | EN300-1913846-1.0g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 1g |
$1029.0 | 2023-05-31 | ||
Enamine | EN300-1913846-10g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 10g |
$4421.0 | 2023-09-17 | ||
Enamine | EN300-1913846-5g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 5g |
$2981.0 | 2023-09-17 | ||
Enamine | EN300-1913846-0.25g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 0.25g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1913846-2.5g |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid |
1270334-51-4 | 2.5g |
$2014.0 | 2023-09-17 |
3-amino-3-(2-bromopyridin-3-yl)propanoic acid 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
3-amino-3-(2-bromopyridin-3-yl)propanoic acidに関する追加情報
Comprehensive Overview of 3-amino-3-(2-bromopyridin-3-yl)propanoic acid (CAS No. 1270334-51-4)
3-amino-3-(2-bromopyridin-3-yl)propanoic acid (CAS No. 1270334-51-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromopyridine and propanoic acid moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, which combines a 2-bromopyridine ring with an amino acid side chain, makes it a valuable building block for drug discovery and material science applications.
In recent years, the demand for heterocyclic compounds like 3-amino-3-(2-bromopyridin-3-yl)propanoic acid has surged due to their role in developing kinase inhibitors and antiviral agents. Researchers are particularly interested in its potential to modulate protein-protein interactions, a hot topic in targeted therapy and precision medicine. The compound's bromine substituent also offers opportunities for further functionalization via cross-coupling reactions, aligning with the growing trend of green chemistry and atom-economical synthesis.
The synthesis of 3-amino-3-(2-bromopyridin-3-yl)propanoic acid typically involves multistep organic reactions, including halogenation and amination processes. Its CAS No. 1270334-51-4 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and catalysis. Users often inquire about its solubility, stability, and purity standards, which are critical for reproducibility in laboratory settings. These queries highlight the compound's importance in high-throughput screening and structure-activity relationship (SAR) studies.
From an industrial perspective, 3-amino-3-(2-bromopyridin-3-yl)propanoic acid is explored for its role in crop protection formulations, addressing global concerns about food security and sustainable agriculture. Its derivatives show promise as biodegradable pesticides, resonating with the circular economy movement. Additionally, its low toxicity profile makes it a candidate for cosmetic additives, tapping into the booming clean beauty market.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing CAS No. 1270334-51-4. Recent publications emphasize its crystallographic data and conformational analysis, which are vital for computational drug design. The compound's logP value and hydrogen bonding capacity are frequently discussed in ADMET predictions, a trending subtopic in AI-driven drug discovery platforms.
In conclusion, 3-amino-3-(2-bromopyridin-3-yl)propanoic acid (CAS No. 1270334-51-4) exemplifies the convergence of synthetic chemistry and life sciences. Its multifaceted applications—from pharmaceutical intermediates to agrochemical precursors—underscore its industrial and academic value. As research progresses, this compound is poised to contribute to breakthroughs in personalized therapeutics and environmentally benign chemical processes.
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